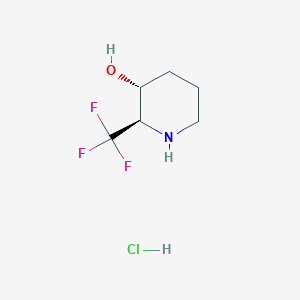

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride

Description

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a hydroxyl (-OH) group at the 3-position of the piperidine ring. Its stereochemistry is defined by the (2R,3R) configuration, which plays a critical role in its physicochemical properties and biological interactions. The compound’s molecular formula is C₆H₁₀F₃NO·HCl, with a molecular weight of 223.61 g/mol (calculated from the molecular formula in ). The SMILES notation (C1C[C@H]([C@@H](NC1)C(F)(F)F)O) and InChI key (HRXOCFAASSUVGL-RFZPGFLSSA-N) confirm its stereochemistry and connectivity .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group introduces hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

(2R,3R)-2-(trifluoromethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-4(11)2-1-3-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIFYXSRMNUPHW-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form piperidin-3-one derivatives using oxidizing agents like chromium(VI) oxide or potassium permanganate .

Reduction: Reduction reactions can convert the compound to piperidin-3-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often involving nucleophiles like amines or alcohols .

Common Reagents and Conditions: Reagents like sodium hydride , potassium tert-butoxide , and dimethylformamide (DMF) are commonly used under anhydrous conditions.

Major Products: The major products include various fluorinated piperidines , amines , and alcohols .

Scientific Research Applications

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex fluorinated molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders .

Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth , apoptosis , and neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between (2R,3R)-2-(trifluoromethyl)piperidin-3-ol hydrochloride and analogous compounds:

Note: Similarity scores marked with * are estimated based on structural divergence.

Key Differences

Substituent Effects :

- The phenyl-substituted analog (CAS 1391417-19-8) replaces the piperidine hydroxyl group with a phenyl-CF₃ moiety, increasing hydrophobicity and altering target selectivity .

- Carboxylic acid derivatives (e.g., CAS 2694057-09-3) introduce ionizable groups, enhancing solubility but reducing blood-brain barrier permeability compared to the hydroxyl group in the parent compound .

Biological Relevance :

Biological Activity

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride, commonly referred to as TFMPP hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TFMPP hydrochloride is with a molecular weight of 169.14 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group, which significantly influence its chemical reactivity and biological activity .

Research indicates that the trifluoromethyl group enhances the binding affinity of TFMPP to various biological targets. This modification may influence multiple biochemical pathways, including neurotransmitter signaling related to mood and cognition . Studies have shown that TFMPP interacts with dopamine and serotonin systems in the brain, which are crucial for treating conditions such as depression and anxiety .

Antimicrobial Activity

TFMPP has been evaluated for its antimicrobial properties. A study highlighted its potential anti-tuberculosis activity when screened against compound libraries. Compounds structurally related to TFMPP demonstrated significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine scaffold can lead to promising therapeutic candidates .

Neuropharmacological Effects

TFMPP's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. It has been proposed as a scaffold for developing drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter release and receptor activation . The compound's stereochemistry plays a critical role in its biological activity, influencing how it interacts with various receptors.

Case Studies

- Anti-Tuberculosis Screening : In a screening of commercially available compounds, TFMPP analogs were found to exhibit anti-tuberculosis activity with minimum inhibitory concentrations (MICs) around 1.5 μg/mL. However, some compounds showed adverse side effects during in vivo testing, highlighting the need for further optimization .

- Neuroprotective Studies : Research utilizing TFMPP in neuronal cell cultures has revealed its potential to enhance neuronal survival under stress conditions. This suggests that it may have neuroprotective properties that could be beneficial in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to TFMPP and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-2-(Trifluoromethyl)piperidin-3-ol | C6H10F3NO | Different stereochemistry affecting activity |

| (2R,3S)-2-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride | C7H11ClF3NO2 | Contains a carboxylic acid functional group |

| (2R,3R)-1-Benzyl-2-(trifluoromethyl)piperidin-3-ol | C13H16F3NO | Benzyl substitution enhances lipophilicity |

Future Directions

The ongoing research into the biological activity of TFMPP suggests several avenues for future exploration:

- Optimization of Structure : Further modifications of the trifluoromethyl group and piperidine scaffold may yield compounds with enhanced potency and reduced side effects.

- Expanded Therapeutic Applications : Investigating additional therapeutic areas such as cancer therapy could reveal novel applications for TFMPP derivatives .

- Mechanistic Studies : Detailed studies on the mechanisms by which TFMPP interacts with specific receptors will provide insights into its pharmacological profiles.

Q & A

What are the established synthetic routes for (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol hydrochloride, and what key reaction parameters influence stereochemical outcomes?

Basic Research Question

Synthesis of this chiral piperidine derivative typically involves:

- Hydrolysis of ester precursors : Methyl or ethyl esters of the parent compound are treated with hydrochloric acid under controlled conditions (e.g., 93–96°C for 17 hours) to yield the hydrochloride salt .

- Chiral resolution : Use of chiral auxiliaries or catalysts to enforce (2R,3R) stereochemistry, leveraging steric effects of the trifluoromethyl group to bias ring closure .

- Critical parameters :

- Temperature : Higher temperatures (>90°C) improve hydrolysis efficiency but risk racemization.

- Acid concentration : Excess HCl ensures complete salt formation but may require neutralization steps for purification .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization .

Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

Basic Research Question

Key methods include:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar trifluoromethyl groups (e.g., hexane/isopropanol with 0.1% TFA) .

- X-ray crystallography : Determines absolute configuration, especially for resolving disputes in NOE or NMR-based assignments .

- NMR spectroscopy :

- NMR : Confirms trifluoromethyl group integrity (δ ~ -60 to -70 ppm) .

- - COSY : Maps coupling between piperidine protons to verify stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 234.1) .

How do researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound compared to computational predictions?

Advanced Research Question

Discrepancies arise due to solvent effects, dynamic conformational changes, or computational model limitations. Mitigation strategies:

- Experimental validation : Repeat NMR in deuterated solvents (DO or DMSO-d) to assess solvent-induced shifts .

- DFT calculations : Compare experimental or shifts with density functional theory (B3LYP/6-31G*) predictions to refine conformational models .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that broaden signals at room temperature .

- Cross-referencing databases : Use NIST Chemistry WebBook for benchmark spectral data of analogous piperidine hydrochlorides .

What strategies are employed to optimize the yield of the trifluoromethyl-substituted piperidine ring during synthesis, considering steric and electronic effects?

Advanced Research Question

The electron-withdrawing trifluoromethyl group introduces steric hindrance and electronic deactivation. Optimization approaches:

- Protecting group strategies : Temporary protection of the hydroxyl group (e.g., silylation) prevents undesired side reactions during cyclization .

- Catalytic systems : Palladium or nickel catalysts facilitate C–F bond activation in trifluoromethyl precursors, improving regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 17 hours to 2–4 hours) while maintaining stereochemical fidelity .

- Solvent screening : Low-polarity solvents (e.g., toluene) minimize electrostatic repulsion during ring closure .

In comparative pharmacological studies, how does the introduction of the trifluoromethyl group at the 2-position influence the compound's bioactivity compared to non-fluorinated analogs?

Advanced Research Question

The trifluoromethyl group enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C–F bonds .

- Target binding affinity : Increased hydrophobic interactions with protein pockets (e.g., enzymes or GPCRs), as shown in analogs like 1-Deoxymannojirimycin hydrochloride .

- Selectivity : Reduces off-target effects by sterically blocking non-specific binding .

- Case study : Fluorinated piperidines exhibit 3–5× higher potency in α-glucosidase inhibition assays compared to non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.